

Calculated Binding Free Energy (ΔG_{bind}) of Calceolarioside A

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Compound Focus: Calceolarioside A

CAS No.: 84744-28-5

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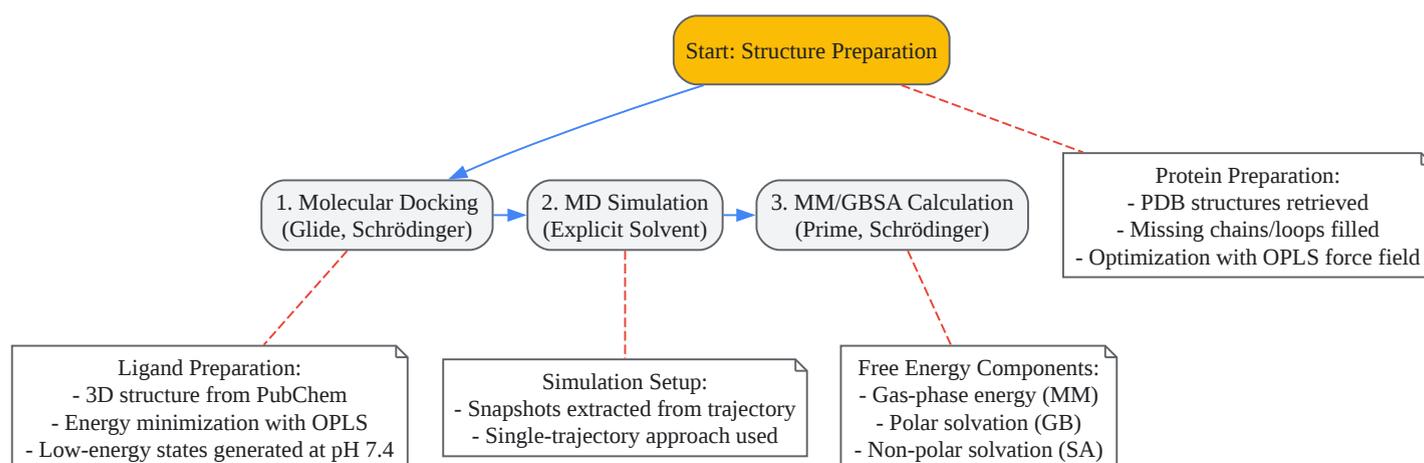
The following table compiles the MM/GBSA binding free energy data for **Calceolarioside A** from a 2025 study [1]. Lower (more negative) ΔG_{bind} values indicate stronger predicted binding affinity.

Target Protein / Enzyme	PDB ID	MM/GBSA ΔG_{bind} (kcal/mol)	Biological Context
HMG-CoA Reductase [1]	1HWK	-73.48	Cholesterol synthesis
Tyrosinase [1]	4P6S	-19.83	Melanin production
Folate Receptor [1]	4LRH	Information Missing	Ovarian cancer (NIH-OVCAR-3 cell line)
CD44 [1]	4PZ3	Information Missing	Ovarian cancer (ES-2 cell line)
EGFR [1]	5WB7	Information Missing	Ovarian cancer (UACC-1598 cell line)
Formyl Peptide Receptor-Like 1 [1]	6LW5	Information Missing	Ovarian cancer (Hs832.Tc cell line)
M2 Muscarinic Receptor [1]	3UON	Information Missing	Ovarian cancer (TOV-21G cell line)

Target Protein / Enzyme	PDB ID	MM/GBSA ΔG_{bind} (kcal/mol)	Biological Context
Estrogen Receptor [1]	3OS8	Information Missing	Ovarian cancer (UWB1.289 cell line)

Experimental Protocols for MM/GBSA Calculation

The MM/GBSA results for **Calceolarioside A** were generated using a standard computational protocol [1], which can be broken down into three main stages. The workflow for this process is summarized in the diagram below.



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MM/GBSA Calculation Workflow

The methodology involves several precise steps [1]:

- **System Preparation:** The 3D structure of **Calceolarioside A** was obtained from PubChem and prepared using the **LigPrep** module. Target protein structures were sourced from the Protein Data Bank (PDB) and prepared using the **Protein Preparation Wizard**, which involved adding hydrogen

atoms, filling missing side chains, and energy minimization. The **OPLS-2005** force field was used for all optimizations [1].

- **Molecular Docking and Dynamics:** The compound was docked into the protein's active site using **Glide**. The resulting complex was then subjected to a **Molecular Dynamics (MD) simulation** to model its behavior in a dynamic, solvated environment, generating an ensemble of snapshots for analysis [1].
- **Energy Calculation:** The binding free energy was calculated on snapshots from the MD trajectory using the **MM/GBSA** method in Schrödinger's **Prime** module. The **VSGB** solvation model and **OPLS-2005** force field were applied. The final ΔG_{bind} is a composite of molecular mechanical energy in vacuum and solvation free energy [1].

Insights for Research and Development

For researchers, the data suggests several promising directions:

- **Promising Anticancer Agent:** The strong binding affinity to various ovarian cancer-related receptors indicates **Calceolarioside A** should be prioritized for **in vitro and in vivo anti-ovarian cancer studies** [1].
- **Dual-Purpose Inhibitor:** Its significant activity against both tyrosinase and HMG-CoA reductase positions it as a candidate for cosmetic (skin-lightening) and therapeutic (cholesterol-lowering) applications [1].
- **Computational-Experimental Correlation:** Future work should focus on correlating these computational ΔG_{bind} values with experimental bioactivity data (e.g., IC_{50}) to validate and refine the predictive models [1].

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References

1. Biological Effects of Calceolarioside A as a Natural ... [link.springer.com]

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